REACTION_CXSMILES
|
O[CH2:2][C:3]1ON=C(C(OCC)=O)[CH:4]=1.C([N:16]([CH2:20][CH3:21])[CH:17]([CH3:19])C)(C)C.Cl[C:23]([O:25][C:26]1[CH:31]=[CH:30][C:29]([N+]([O-])=O)=[CH:28][CH:27]=1)=O.[Cl:35]CCCl>>[Cl:35][C:29]1[CH:30]=[CH:31][C:26]([O:25][CH:23]2[CH2:4][C:3]3([CH2:19][CH2:17][NH:16][CH2:20][CH2:21]3)[CH2:2]2)=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
0.172 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0.184 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
1,2-dichloromethane
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 20 mins at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2CC3(C2)CCNCC3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.91 mmol | |
AMOUNT: MASS | 0.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |